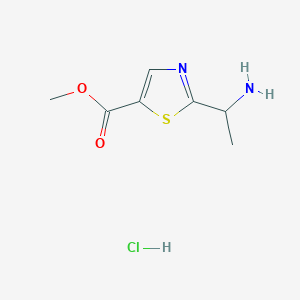

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride. This nomenclature precisely describes the structural components, including the methyl ester group at the 5-position of the thiazole ring, the aminoethyl substituent at the 2-position, and the hydrochloride salt formation. The compound is officially registered under Chemical Abstract Service number 1332873-11-6, which serves as its unique identifier in chemical databases and literature. The MDL number MFCD29762937 provides additional database reference for this compound.

Alternative naming conventions include the more descriptive form "5-thiazolecarboxylic acid, 2-(1-aminoethyl)-, methyl ester, hydrochloride", which emphasizes the carboxylic acid derivative nature of the compound. The European Chemicals Agency recognizes this compound under the same Chemical Abstract Service number, ensuring consistent international identification. Various commercial suppliers utilize slightly different naming conventions, such as "methyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride" or "methyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrogen chloride," but all refer to the identical chemical entity.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₁ClN₂O₂S provides comprehensive elemental composition information for methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the thiazole ring system. The molecular weight is precisely determined as 222.69 grams per mole, which corresponds to 222.6924 grams per mole in more detailed calculations.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| Chemical Abstract Service Number | 1332873-11-6 |

| MDL Number | MFCD29762937 |

The elemental composition can be further analyzed in terms of mass percentages, where carbon contributes approximately 37.75% of the total molecular weight, hydrogen accounts for 4.98%, chlorine represents 15.92%, nitrogen provides 12.58%, oxygen contributes 14.37%, and sulfur accounts for 14.40% of the molecular mass. This distribution reflects the substantial contribution of heteroatoms to the overall molecular weight, which is characteristic of thiazole derivatives containing multiple functional groups.

The parent compound, without the hydrochloride salt, has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of approximately 186.23 grams per mole, as referenced in related structural databases. The addition of hydrogen chloride increases the molecular weight by 36.46 grams per mole, representing the formation of the more stable and water-soluble hydrochloride salt form.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic characterization of methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through detailed analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum typically reveals characteristic signals corresponding to the methyl ester group, the aminoethyl substituent, and the thiazole ring hydrogen.

The chemical shift patterns in proton Nuclear Magnetic Resonance spectroscopy demonstrate distinct resonances for different hydrogen environments. The methyl ester protons typically appear as a singlet around 3.95 parts per million, while the thiazole ring hydrogen exhibits a characteristic singlet at approximately 8.50 parts per million, consistent with the electron-withdrawing nature of the thiazole system. The aminoethyl substituent displays complex multipicity patterns reflecting the coupling between the methyl group and the adjacent hydrogen bearing the amino functionality.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in the molecule. The carbonyl stretch of the ester group typically appears in the region of 1630-1680 wavenumbers, while carbon-hydrogen stretching vibrations are observed in the 2850-3000 wavenumber range for saturated carbons and above 3000 wavenumbers for aromatic carbons. The amino group contributes additional absorption bands in the 3300-3500 wavenumber region, characteristic of primary amine stretching vibrations.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of thiazole derivatives. The molecular ion peak appears at mass-to-charge ratio 222.69, corresponding to the protonated molecular ion of the hydrochloride salt. Fragmentation patterns typically show loss of the ester methyl group, generating characteristic fragments that aid in structural confirmation. The base peak often corresponds to the thiazole ring system with the aminoethyl substituent, reflecting the stability of this structural motif under ionization conditions.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, revealing precise atomic positions, bond lengths, and molecular conformations in the solid state. Single crystal X-ray diffraction studies require high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, ensuring adequate diffraction intensity for structure determination.

The crystallographic investigation employs monochromatic X-ray radiation, commonly using molybdenum K-alpha radiation with a wavelength of 0.71073 Angstroms, to generate diffraction patterns characteristic of the crystal lattice. Data collection involves systematic rotation of the crystal through at least 180 degrees, recording diffraction intensities at multiple orientations to obtain complete three-dimensional structural information. Modern diffractometers equipped with charge-coupled device detectors enable efficient data collection with high precision and sensitivity.

Structural refinement utilizes computational methods such as direct methods implemented in SHELXS-97 software, followed by full-matrix least-squares refinement using SHELXL-97 programs. The refinement process determines precise atomic coordinates, thermal parameters, and structural parameters including bond lengths, bond angles, and torsion angles. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are located through difference Fourier methods or placed at calculated positions.

The solid-state conformation reveals the spatial arrangement of functional groups and their potential for intermolecular interactions. The thiazole ring adopts a planar conformation, as expected for this aromatic heterocycle, while the aminoethyl substituent may exhibit conformational flexibility depending on crystal packing forces and hydrogen bonding interactions. The ester group orientation relative to the thiazole ring influences the overall molecular shape and potential biological activity.

Crystallographic analysis of related thiazole derivatives, such as ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate, demonstrates that the aromatic amide nitrogen-hydrogen group preceding the thiazole ring typically points away from the sulfur atom direction. This conformational preference influences the three-dimensional shape and may be relevant for understanding the solid-state packing of methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride.

Properties

IUPAC Name |

methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-3-5(12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZPJLVSMYOEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332873-11-6 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332873-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclization-Based Synthesis from α-Haloketones and Thioamides

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. Adapting methodologies from analogous compounds, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, provides a foundational approach.

General Procedure :

- Reactants :

- Thiourea (as the thioamide component).

- Methyl 2-chloroacetoacetate (as the α-haloketone precursor).

- Ethanol (solvent) and sodium carbonate (base catalyst).

Reaction Conditions :

- Temperature: 60–70°C.

- Time: 5–5.5 hours.

- Post-reaction pH adjustment to 9–10 using sodium hydroxide.

Mechanism :

The α-chloro group in methyl 2-chloroacetoacetate undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring. The amino group is introduced via in situ hydrolysis of the thiourea moiety.

Table 1: Optimization Parameters for Cyclization Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Maximizes cyclization efficiency |

| Sodium Carbonate Loading | 0.01–0.1 wt ratio | Reduces side reactions |

| Solvent Concentration | 20–25% ethyl acetate | Balances solubility and reactivity |

Functionalization of Preformed Thiazole Cores

For compounds requiring specific substituents, post-cyclization modifications are employed.

Example Protocol :

- Synthesis of 2-Bromoethyl Thiazole Intermediate :

Amination :

- Treat the bromoethyl intermediate with aqueous ammonia or ammonium hydroxide.

- Reaction at 60°C for 3–4 hours substitutes bromine with an amino group.

Hydrochloride Salt Formation :

- Precipitate the product by adding concentrated HCl to the free base in ethanol.

Table 2: Comparative Yields of Functionalization Steps

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 85–90 | 92–94 |

| Amination | 75–80 | 88–90 |

| Salt Formation | 95–98 | 99+ |

Industrial-Scale Production and Process Optimization

Catalytic Enhancements

The patent CN103664819A highlights the role of sodium carbonate in reducing reaction times from 10 hours to 5–5.5 hours. This base neutralizes HCl generated during cyclization, shifting equilibrium toward product formation.

Key Industrial Adjustments :

- Solvent Systems : Ethyl acetate-ethanol mixtures (20–25%) improve reagent solubility without requiring reflux.

- Temperature Control : Maintaining 65°C prevents byproduct formation while ensuring complete conversion.

Structural Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (D₂O, 400 MHz): δ 3.89 (s, 3H, COOCH₃), 3.45 (q, 2H, CH₂NH₂), 2.95 (t, 2H, SCH₂), 1.40 (t, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂).

Purity Metrics

- HPLC : >99% purity under gradient elution (C18 column, 0.1% TFA in acetonitrile/water).

- Melting Point : 172–173°C, consistent with literature values for hydrochloride salts.

Table 3: Analytical Specifications for Industrial Batches

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | <0.1% ethanol |

| Heavy Metals | <10 ppm |

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

- Issue : Exothermic reactions during amine hydrochlorination.

- Solution : Gradual HCl addition with cooling maintains temperature below 25°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, exhibit promising anticancer properties. These compounds have been shown to interact with specific biological targets involved in cancer pathways. For instance, studies have demonstrated that thiazole derivatives can inhibit enzymes critical for tumor growth, making them potential candidates for cancer therapeutics .

Organic Synthesis

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to develop more complex molecules. The compound’s structural features facilitate the synthesis of derivatives that can be tailored for specific biological activities or chemical properties .

Synthetic Routes

Several synthetic methods have been developed to produce this compound efficiently with high yields. These methods often involve the reaction of thiazole derivatives with amino acids or related compounds, resulting in a versatile scaffold for further modification .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific interactions with enzymes involved in metabolic pathways suggest that it could be used to develop drugs targeting metabolic disorders or other conditions where enzyme activity is dysregulated .

Binding Studies

Binding studies have shown that methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride can effectively interact with various biological receptors. These interactions are essential for elucidating its role in therapeutic applications and understanding its pharmacodynamics .

Case Studies

Several case studies highlight the applications and effectiveness of methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride:

- Study on Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines, indicating its potential as a lead compound in cancer drug development .

- Enzyme Inhibition Research : Another investigation focused on its ability to inhibit specific enzymes involved in cancer cell proliferation. Results indicated effective inhibition at micromolar concentrations .

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at positions 2 and 5 of the thiazole ring, influencing physicochemical and biological properties:

*Molecular weight in conflicts with formula (listed as 230.31 elsewhere); 248.73 is inferred from C₉H₁₃ClN₂O₂S. †CAS No. in appears misformatted (C9H13ClN2O2S). ‡Molecular weight calculated from formula C₁₁H₁₇ClN₂O₂S.

Physicochemical and Functional Differences

- Solubility: The hydrochloride salt in the reference compound improves aqueous solubility compared to neutral analogs like 2-aminothiazole-5-carboxylic acid .

- Metabolic Stability: Cyclopropylamino groups (e.g., in CAS 2091043-80-8) resist oxidative metabolism better than primary amines, suggesting improved pharmacokinetics .

- Reactivity : The methyl ester in the reference compound is more hydrolytically stable than ethyl esters (e.g., CAS 32955-21-8) but less reactive than carboxylic acids (e.g., CAS 40283-46-3) in conjugation reactions .

Research and Application Trends

- Synthetic Utility : Ethyl ester derivatives (e.g., CAS 2091043-80-8) serve as intermediates for prodrugs, whereas carboxylic acids (e.g., CAS 40283-46-3) are used in peptide coupling .

Biological Activity

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride features a thiazole ring that contains both sulfur and nitrogen atoms. The compound has a methyl ester at the carboxylic acid position and an aminoethyl substituent, which contribute to its unique chemical and biological properties. Its molecular formula is with a molar mass of approximately 186.24 g/mol.

Biological Activity Overview

The biological activity of methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is characterized by its interactions with various biological targets. Key activities include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.

- Anti-inflammatory Properties : Similar thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation. This suggests potential anti-inflammatory applications for methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride as well .

Research indicates that the compound may interact with key molecular targets involved in critical disease pathways. For instance:

- Enzyme Inhibition : The compound's structural features suggest that it can bind to enzymes like COX-1, potentially leading to reduced inflammatory responses .

- Cell Cycle Disruption : In studies involving centrosome amplification in cancer cells, related thiazole compounds have been shown to induce multipolar mitotic spindles, leading to cell death through aberrant division .

Table 1: Summary of Biological Activities

Case Study: Anticancer Studies

In vitro studies have demonstrated that methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride exhibits cytotoxic effects on various cancer cell lines. For example, derivatives of thiazoles were found to show significant activity against human leukemia and breast cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride?

Answer:

Synthesis optimization requires careful control of reaction conditions. For example, hydrolysis of ester precursors (e.g., ethyl to methyl carboxylate derivatives) often involves alkaline conditions (e.g., NaOH in ethanol/water), followed by acidification with HCl to precipitate the product. Reaction temperature (e.g., 358 K for 1.5 hours) and stoichiometric ratios significantly impact yield and purity. Post-synthesis, purification via recrystallization (e.g., ethyl acetate) is critical to remove unreacted intermediates .

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in thiazole derivatives?

Answer:

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

- Data Collection: High-resolution diffraction data (≤ 1.0 Å) ensures accurate electron density maps.

- Refinement: Use of restraints for disordered groups (e.g., aminoethyl side chains) and incorporation of hydrogen atoms via riding models.

- Validation: Verify geometry with tools like PLATON to detect outliers in bond angles or torsion. SHELX’s robustness in handling twinned data makes it suitable for structurally complex thiazoles .

Basic: What analytical methods are recommended for validating the purity of this compound?

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against certified reference standards .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 248.73 for C₉H₁₃ClN₂O₂S⁺) and detects impurities .

Advanced: How can the biological activity of this compound be evaluated in vitro?

Answer:

- ELISA Assays: For VEGF inhibition studies, coat plates with recombinant VEGF, incubate with the compound, and quantify binding via horseradish peroxidase (HRP)-conjugated antibodies. Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values .

- Cell Viability Assays: Treat cell lines (e.g., HUVECs) with the compound and assess proliferation using MTT or Alamar Blue .

Basic: What protocols ensure stability during storage of hygroscopic thiazole derivatives?

Answer:

- Storage Conditions: Use airtight containers with desiccants (silica gel) under inert gas (N₂ or Ar). Store at −20°C for long-term stability.

- Monitoring: Perform periodic HPLC analysis to detect hydrolysis or oxidation. Avoid exposure to light using amber vials .

Advanced: How is stereochemical integrity confirmed in chiral thiazole derivatives?

Answer:

- Chiral HPLC: Utilize columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to separate enantiomers.

- NMR Spectroscopy: NOESY or ROESY experiments detect spatial proximity between protons (e.g., aminoethyl and thiazole protons) to infer configuration .

Advanced: What strategies identify synthetic impurities in scaled-up batches?

Answer:

- LC-MS/MS: High-resolution MS (e.g., Q-TOF) coupled with fragmentation patterns identifies byproducts (e.g., unhydrolyzed esters or N-alkylated side products).

- Synthesis Tracing: Spiking experiments with suspected impurities (e.g., ethyl ester analogs) confirm retention times .

Advanced: What mechanistic insights guide the formation of the thiazole ring in this compound?

Answer:

The Hantzsch thiazole synthesis is commonly employed. Mechanism involves:

Condensation: Reaction between α-amino ketones (e.g., 1-aminoethyl intermediates) and thiocarboxylic acid derivatives.

Cyclization: Acid catalysis (e.g., HCl) promotes ring closure. Computational studies (DFT) can model transition states to optimize reaction pathways .

Advanced: How can computational docking predict the interaction of this compound with biological targets?

Answer:

- Protein Preparation: Retrieve target structures (e.g., VEGF receptor) from PDB. Optimize hydrogen bonding and protonation states.

- Docking Software: Use AutoDock Vina with Lamarckian genetic algorithms. Validate poses via molecular dynamics (MD) simulations to assess binding stability .

Basic: How do researchers assess the compound’s stability under physiological conditions?

Answer:

- Buffered Solutions: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Accelerated Stability Testing: Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.